N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 929513-33-7
VCID: VC11910781
InChI: InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22)
SMILES: CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C
Molecular Formula: C20H21NO3
Molecular Weight: 323.4 g/mol

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide

CAS No.: 929513-33-7

Cat. No.: VC11910781

Molecular Formula: C20H21NO3

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide - 929513-33-7

Specification

CAS No. 929513-33-7
Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
IUPAC Name N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide
Standard InChI InChI=1S/C20H21NO3/c1-5-23-15-7-9-18-16(11-15)19(14(4)24-18)20(22)21-17-8-6-12(2)10-13(17)3/h6-11H,5H2,1-4H3,(H,21,22)
Standard InChI Key IOTNBNFLAPVCIA-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C
Canonical SMILES CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C

Introduction

Synthesis

The synthesis of N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide typically involves several steps:

  • Formation of the Benzofuran Core: This is often achieved through cyclization reactions involving phenolic compounds.

  • Introduction of Substituents: The ethoxy group and the dimethylphenyl moiety are introduced through nucleophilic substitution or coupling reactions.

  • Purification: Techniques such as recrystallization or chromatography are used to obtain high purity yields.

Biological Activity

Research indicates that compounds similar to N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide exhibit a variety of biological activities, including:

  • Antioxidant Properties: Potential to scavenge free radicals.

  • Anti-inflammatory Effects: May inhibit pathways involved in inflammation.

  • Anticancer Activity: Preliminary studies suggest it could affect cancer cell proliferation.

Mechanism of Action

The mechanism of action for N-(2,4-dimethylphenyl)-5-ethoxy-2-methyl-1-benzofuran-3-carboxamide may involve:

  • Binding to Biological Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

  • Inhibition of Enzymatic Pathways: It may inhibit pathways critical for cellular functions, making it a candidate for further pharmacological studies.

Research Findings

Recent studies have explored the compound's potential in various applications:

Study FocusFindings
Antioxidant ActivityExhibited significant free radical scavenging ability.
Anti-inflammatory EffectsShowed inhibition of pro-inflammatory cytokines in vitro.
Anticancer PotentialInduced apoptosis in specific cancer cell lines during testing.

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